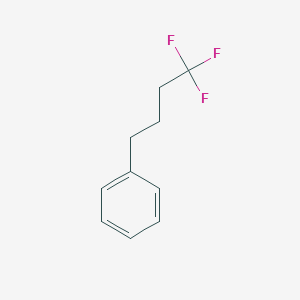

4,4,4-Trifluorobutylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"4,4,4-Trifluorobutylbenzene" is a hypothetical compound, not directly referenced in the scientific literature. However, related compounds such as perfluorinated benzene derivatives are well-studied for their unique properties and applications in materials science, pharmaceuticals, and agrochemicals due to their stability, electronic characteristics, and interaction with other molecules.

Synthesis Analysis

The synthesis of perfluorinated benzene derivatives often involves aromatic nucleophilic substitution reactions. For example, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999). Such methodologies could potentially be adapted for the synthesis of "4,4,4-Trifluorobutylbenzene" by altering the nucleophilic component to introduce the butyl chain.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been extensively studied. For instance, the molecular structure of 1,3,5-trifluorobenzene was determined using femtosecond rotational Raman coherence spectroscopy and ab initio calculations, revealing detailed insights into bond lengths and angles that could be similar in "4,4,4-Trifluorobutylbenzene" due to the influence of fluorine atoms on the benzene ring (Kummli, Frey, & Leutwyler, 2010).

Chemical Reactions and Properties

Fluorinated benzene derivatives exhibit unique chemical reactivity due to the electron-withdrawing nature of fluorine. For example, trifluoromethanesulfonic acid catalyzed Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols, demonstrating the potential reactivity patterns that could be expected from "4,4,4-Trifluorobutylbenzene" (Wilsdorf, Leichnitz, & Reissig, 2013).

Aplicaciones Científicas De Investigación

-

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

- The major use of TFMP derivatives is in the protection of crops from pests .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Organic Optoelectronic Devices

- Unsubstituted 4,4′-bibenzo[c]thiophene 4,4′-BBT and its silyl-substituted derivatives are used as new π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices .

- The characterization of these compounds was determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .

- The photoabsorption and fluorescence maxima (λabsmax and λflmax) of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts .

- The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .

Safety And Hazards

Propiedades

IUPAC Name |

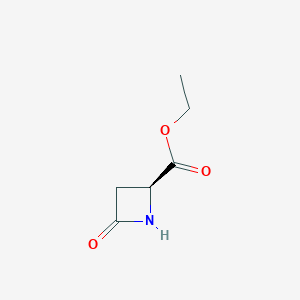

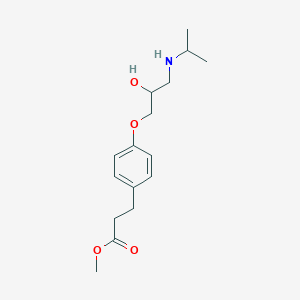

4,4,4-trifluorobutylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWCZSLUBQJLEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380364 |

Source

|

| Record name | 4,4,4-trifluorobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluorobutylbenzene | |

CAS RN |

104315-86-8 |

Source

|

| Record name | 4,4,4-trifluorobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)